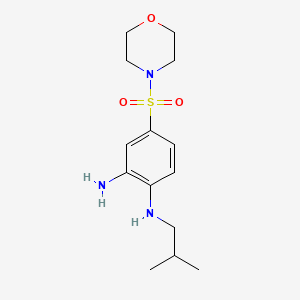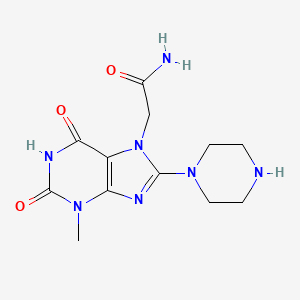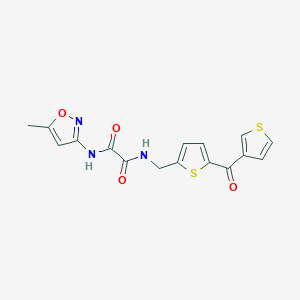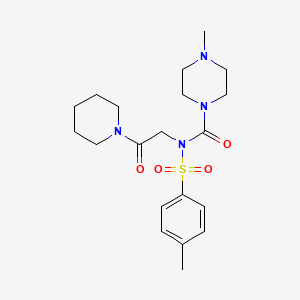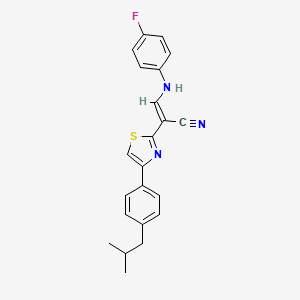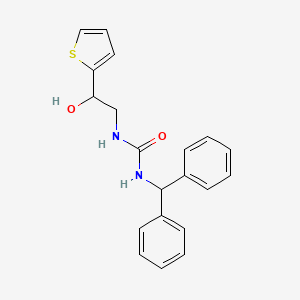
1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a compound that can be categorized within the broader class of urea derivatives. These compounds are known for their potential in forming hydrogen bonds and their ability to interact with various biological targets. The urea moiety is a common feature in many pharmacologically active compounds, and modifications on the urea structure can lead to a variety of biological activities.
Synthesis Analysis
The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. In the context of similar compounds, such as the 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, the synthesis was performed under mild conditions, which suggests that a similar approach could be used for the synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea . The reaction conditions are crucial as they can affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using techniques such as NMR spectroscopy and X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of any intramolecular hydrogen bonds, which are important for the compound's reactivity and interaction with other molecules . The molecular structure is also essential for understanding the compound's potential binding modes when interacting with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, primarily due to their ability to form hydrogen bonds. The association of urea derivatives with other molecules, such as benzoates and 2-amino-1,8-naphthyridines, has been studied using NMR spectroscopy and quantum chemical calculations . These interactions are influenced by the substituents on the urea, which can either donate or withdraw electrons, affecting the strength and selectivity of the hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of a thiophene ring, as in the case of 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, can affect the compound's electronic properties and its behavior under various conditions. The stability of the compound under thermal conditions and its photochromic properties, as observed in related thiophene-containing compounds, are also important characteristics that can be analyzed .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
A study on the synthesis of flexible urea derivatives, including variations with aryl(thio)urea units, demonstrated these compounds' potential as novel acetylcholinesterase inhibitors. This suggests that similar compounds, like 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, could be explored for their inhibitory activities and therapeutic applications in conditions like Alzheimer's disease (Vidaluc et al., 1995).
Chemical Synthesis and Environmental Applications
Another study demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas through Lossen rearrangement. This methodology could be applicable for synthesizing compounds like 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, potentially offering a pathway for creating environmentally friendly and cost-effective compounds (Thalluri et al., 2014).
Anticancer Activity
The synthesis and evaluation of specific thiourea derivatives have shown significant anticancer activity in assays and cell lines. This indicates the potential for thiourea-based compounds, potentially including 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, in cancer research and treatment strategies (Nammalwar et al., 2010).
Polymer Solar Cells
Research on urea-doped ZnO films as an electron transport layer in inverted polymer solar cells highlights the potential of urea derivatives in enhancing the efficiency of solar energy devices. This suggests the broader utility of urea derivatives, including 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, in materials science and renewable energy technologies (Wang et al., 2018).
Antioxidant Activity
A study on the synthesis and evaluation of antioxidant activities of specific urea derivatives points to the potential of similar compounds in oxidative stress-related research. This could be relevant for exploring the antioxidant properties of compounds like 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea (George et al., 2010).
Eigenschaften
IUPAC Name |
1-benzhydryl-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-17(18-12-7-13-25-18)14-21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,19,23H,14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRLWTKSRFZPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)
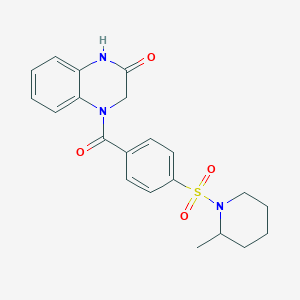
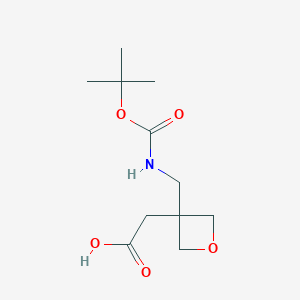
![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
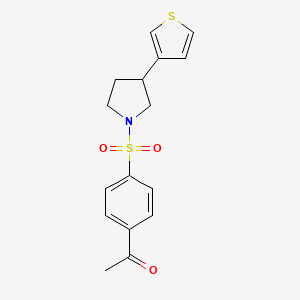
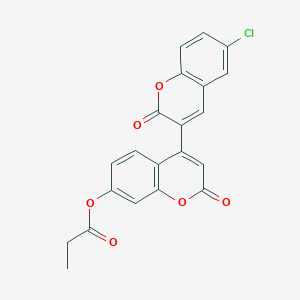
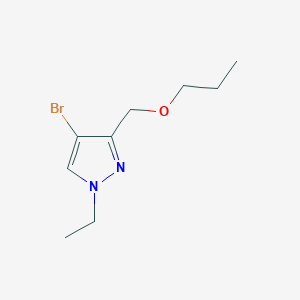
![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)
